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Compound of Interest

Compound Name: 4-HO-Ept

Cat. No.: B12739935

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-ethyl-N-propyltryptamine (4-HO-EPT), also known as eprocin, is a synthetic
tryptamine that is structurally related to the classic psychedelic compound psilocin (4-HO-
DMT).[1] As a research chemical, it has garnered interest for its potential psychoactive effects,
which are presumed to be mediated by its interaction with serotonin receptors in the central
nervous system. This technical guide provides a consolidated overview of the available
chemical, pharmacological, and procedural information for 4-HO-EPT, intended to serve as a
resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Identification

Identifier Value

3-{2-[ethyl(propyl)amino]ethyl}-1H-indol-4-ol[1]
[2]

IUPAC Name

CAS Number 2595431-59-5[1][2]

Eprocin, 4-hydroxy-N-ethyl-N-
Other Names P Y Y y

propyltryptamine[1]
Molecular Formula C15H22N20[1]
Molar Mass 246.354 g-mol—1[1]
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Pharmacological Profile

The primary mechanism of action for 4-HO-EPT is believed to be its activity as a serotonin
receptor agonist, with a notable affinity for the 5-HT2A receptor, which is the principal target for
classic psychedelic compounds.

In Vitro Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) and functional activity (ECso
and Emax) of 4-HO-EPT at various human serotonin receptors. Lower Ki and ECso values
indicate a higher binding affinity and greater potency, respectively.

Binding Affinity (Ki, Functional Activity = Maximal Efficacy

Receptor Target M) (ECs0, nM) (Emax)
5-HT1A 163[1]

5-HT1B 1,097[1]

5-HT1D 644[1]

5-HT1E 591[1]

5-HT2A 546[1] 3.2[1] 100%/[1]
5-HT2B 62[1] 4.3[1] 89%][1]
5-HT2C 1,272[1] 129[1] 89%]1]
5-HTsA 1,576[1]

5-HTs 284[1]

5-HT7 438[1]

Signaling Pathway

As an agonist at the 5-HT2A receptor, 4-HO-EPT is expected to initiate a downstream signaling
cascade through the Gg/11 protein pathway. This leads to the activation of phospholipase C
(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IPs) and diacylglycerol (DAG). These second messengers are responsible for
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mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a
cascade of cellular responses.
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Click to download full resolution via product page
Simplified 5-HT2A Receptor Signaling Pathway for 4-HO-EPT.

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for 4-HO-EPT is not readily available in the
literature, a general synthesis for 4-substituted tryptamines can be adapted. The following are
representative protocols for the synthesis and pharmacological evaluation of compounds in this
class.

Representative Synthesis of a 4-Substituted Tryptamine

The synthesis of 4-hydroxy-N,N-dialkyltryptamines typically involves a multi-step process
starting from a protected 4-hydroxyindole derivative. A common route is the Speeter-Anthony
synthesis, which is outlined below in a generalized form.
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General Synthetic Workflow for 4-Substituted Tryptamines.
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Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test
compound like 4-HO-EPT for the 5-HT2A receptor.

1. Materials and Reagents:

Receptor Source: Membranes from a stable cell line expressing the human 5-HT2A receptor
(e.g., HEK293 or CHO cells).

Radioligand: A tritiated ([3H]) ligand with high affinity for the 5-HT2A receptor, such as [3H]-
Ketanserin.

Test Compound: 4-HO-EPT dissolved in a suitable solvent (e.g., DMSO).
Assay Buffer: 50 mM Tris-HCI, pH 7.4.

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist
(e.g., 10 uM ketanserin).

Instrumentation: Filtration apparatus (cell harvester), liquid scintillation counter.
. Procedure:

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold
assay buffer. Determine the protein concentration using a standard method (e.g., BCA
assay).

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test
compound (4-HO-EPT), a fixed concentration of the radioligand, and the membrane
preparation. Include wells for total binding (no test compound) and non-specific binding (with
the non-specific binding control).

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding
equilibrium (e.g., 60 minutes).

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass
fiber filters using a cell harvester. This separates the receptor-bound radioligand from the
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unbound radioligand.

e Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining
unbound radioligand.

o Quantification: Dry the filters, add a scintillation cocktail, and quantify the radioactivity using
a liquid scintillation counter.

3. Data Analysis:
o Calculate the percentage of specific binding at each concentration of the test compound.

o Generate a competition binding curve by plotting the percentage of specific binding against
the logarithm of the test compound concentration.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) from the curve.

e Calculate the inhibition constant (Ki) from the 1Cso value using the Cheng-Prusoff equation:
Ki =1Cso/ (1 + [L]/KD), where [L] is the concentration of the radioligand and Kb is its
dissociation constant.

Conclusion

4-HO-EPT is a synthetic tryptamine with a pharmacological profile centered on serotonin
receptor agonism, particularly at the 5-HT2A subtype. The data presented in this guide,
including its chemical identifiers, receptor binding affinities, and putative signaling pathway,
provide a foundational resource for researchers. The experimental protocols outlined offer a
starting point for the synthesis and in vitro characterization of 4-HO-EPT and related
compounds. Further research is necessary to fully elucidate the pharmacological, metabolic,
and toxicological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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